3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a dichlorophenyl group, a diethylamino propyl chain, and an oxazole ring. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O2/c1-4-23(5-2)11-7-10-21-18(24)15-12(3)25-22-17(15)16-13(19)8-6-9-14(16)20/h6,8-9H,4-5,7,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNKIOVHCSPUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the dichlorophenyl group and the diethylamino propyl chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2,6-dichlorophenyl)methyl][3-(diethylamino)propyl]amine
- 2-((2,6-dichlorophenyl)amino)benzoic acid
- 3-(diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride
Uniqueness
3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group provides stability, while the diethylamino propyl chain enhances its solubility and bioavailability. The oxazole ring contributes to its reactivity and potential therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
